6-Chloro-2,3-difluorobenzoyl chloride
Overview
Description
6-Chloro-2,3-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl2F2O and a molecular weight of 210.989 . It is a liquid form and is part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one chlorine atom, and a carbonyl chloride group . The InChI Key for this compound is CHLDUAMDKJNJKC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 210.989 . It is sensitive to moisture .Scientific Research Applications
Chemical Reactivity and Mechanism Insights
Research on chloro and difluorobenzoyl derivatives has unveiled critical insights into their chemical reactivity and mechanisms in various reactions. For instance, the study by Park and Kevill (2012) on the solvolyses of 2,6-difluorobenzoyl chloride demonstrated the influence of ortho effects, which affect the reaction pathways depending on the solvent environment. This research is pivotal in understanding the reactivity of similar compounds under different conditions, including 6-Chloro-2,3-difluorobenzoyl chloride (Park & Kevill, 2012).
Catalysis and Synthesis Applications
Further, the synthesis and characterization of palladium(II) complexes by Frøseth et al. (2003) highlight the application of chloro and difluorobenzoyl derivatives in catalysis and synthesis of complex molecules. Such studies provide a foundation for using this compound in developing novel catalysts and synthetic routes for complex organic molecules (Frøseth et al., 2003).
Sensing and Environmental Applications
The development of chemosensors, as explored by Dorazco-González (2014) using platinum(II) pincer complexes, showcases the potential of chloro and difluorobenzoyl derivatives in environmental monitoring and chemical sensing. This research underscores the versatility of compounds like this compound in creating sensitive and selective sensors for various applications (Dorazco‐González, 2014).
Advanced Materials Development
Additionally, studies on the chlorination and functionalization of aromatic compounds, such as the work by Okamoto et al. (2010) on defluorinative diarylhydroxylation, reveal the potential of this compound in the development of advanced materials through selective functionalization techniques (Okamoto et al., 2010).
Safety and Hazards
6-Chloro-2,3-difluorobenzoyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
Properties
IUPAC Name |
6-chloro-2,3-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-3-1-2-4(10)6(11)5(3)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLDUAMDKJNJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276731 | |
Record name | Benzoyl chloride, 6-chloro-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208078-25-4 | |
Record name | Benzoyl chloride, 6-chloro-2,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 6-chloro-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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